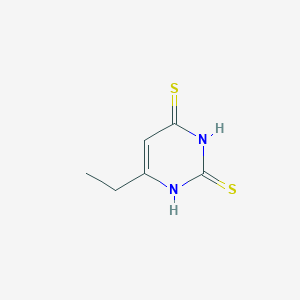
2,2-Dimethyl-3-(methylamino)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2-Dimethyl-3-(methylamino)thietane 1,1-dioxide” is a chemical compound with the CAS Number: 2225147-06-6 . It has a molecular weight of 163.24 and is also known as methylenedioxyethylamphetamine (MDEA), a compound with psychoactive properties.
Synthesis Analysis
The synthesis of 3-substituted thietane-1,1-dioxides, which includes “2,2-Dimethyl-3-(methylamino)thietane 1,1-dioxide”, involves reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The reaction of triazole I with sodium mercaptophenolate resulted in the synthesis of 3-(phenylsulfanyl)thietane-1,1-dioxide .Molecular Structure Analysis
The IUPAC Name of this compound is 2,2-dimethyl-3-(methylamino)thietane 1,1-dioxide . The InChI Code is 1S/C6H13NO2S/c1-6(2)5(7-3)4-10(6,8)9/h5,7H,4H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis of Thiophene Derivatives
Thiophene-based analogs, which include compounds like 2,2-Dimethyl-3-(methylamino)thietane 1,1-dioxide, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes 2,2-Dimethyl-3-(methylamino)thietane 1,1-dioxide valuable in these fields.
Organic Semiconductors
Thiophene-mediated molecules, including 2,2-Dimethyl-3-(methylamino)thietane 1,1-dioxide, have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
The compound is also used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
2,2-Dimethyl-3-(methylamino)thietane 1,1-dioxide is used in the fabrication of organic light-emitting diodes (OLEDs) .
Pharmacological Properties
Molecules with the thiophene ring system, including 2,2-Dimethyl-3-(methylamino)thietane 1,1-dioxide, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Psychoactive Properties
Sodium Channel Blocker and Dental Anesthetic
Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe . Given the structural similarities, 2,2-Dimethyl-3-(methylamino)thietane 1,1-dioxide may have similar applications.
Mechanism of Action
Target of Action
It has been found to display antidepressant properties , suggesting that it may interact with targets involved in mood regulation, such as neurotransmitter receptors or transporters.
Mode of Action
Given its antidepressant properties , it may modulate the activity of neurotransmitters in the brain, potentially by inhibiting their reuptake or enhancing their release.
Biochemical Pathways
Based on its antidepressant effects , it may influence pathways related to neurotransmitter synthesis, release, reuptake, or degradation, such as the serotonergic, noradrenergic, or dopaminergic pathways.
Pharmacokinetics
It has been suggested that the compound has satisfactory pharmacokinetic characteristics
Result of Action
Its observed antidepressant properties suggest that it may induce changes at the molecular and cellular level that result in improved mood . These changes could potentially involve alterations in neurotransmitter levels, receptor activity, or intracellular signaling pathways.
properties
IUPAC Name |
N,2,2-trimethyl-1,1-dioxothietan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-6(2)5(7-3)4-10(6,8)9/h5,7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEZGEUIIRHBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CS1(=O)=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(methylamino)thietane 1,1-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2511051.png)
![7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2511052.png)
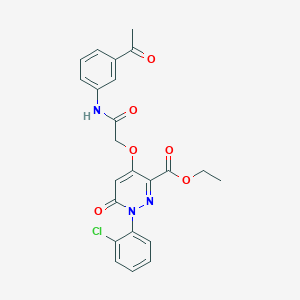
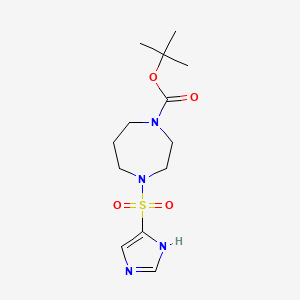
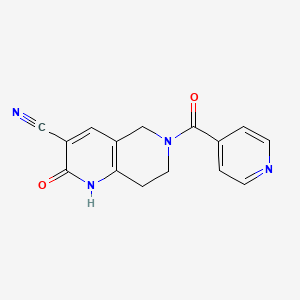
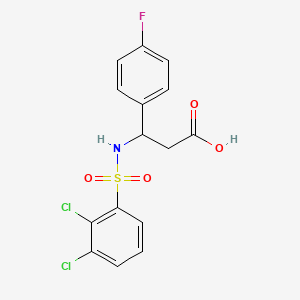
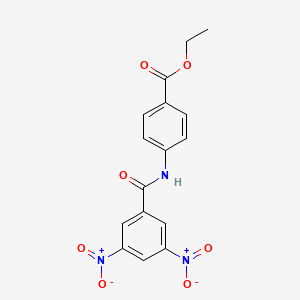
![Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate](/img/structure/B2511065.png)
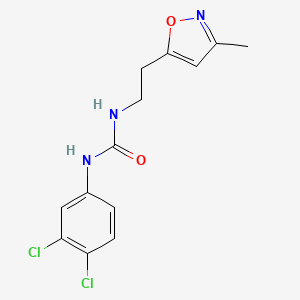
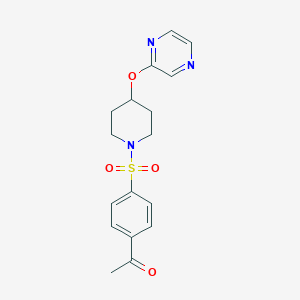
![2-chloro-1-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B2511069.png)
![3-benzyl-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2511070.png)
![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2511071.png)
